2-Pyridin-4-yl-1H-Chinazolin-4-on

Übersicht

Beschreibung

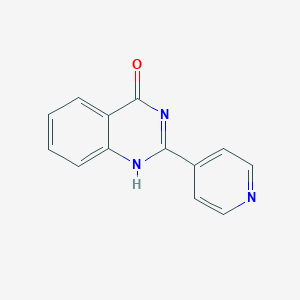

2-pyridin-4-yl-1H-quinazolin-4-one is an organonitrogen heterocyclic compound. It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including 2-pyridin-4-yl-1H-quinazolin-4-one, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Molecular Structure Analysis

The molecular formula of 2-pyridin-4-yl-1H-quinazolin-4-one is C13H9N3O . Its structure includes a benzene ring fused with 2-pyrimidinone . The compound has a net charge of 0 and an average mass of 225.246 .Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Physical And Chemical Properties Analysis

The compound 2-pyridin-4-yl-1H-quinazolin-4-one has a molecular weight of 223.23g/mol. Further physical and chemical properties are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antitumor- und Antikrebsanwendungen

Chinazolinone, darunter 2-Pyridin-4-yl-1H-Chinazolin-4-on, haben in der Antitumor- und Antikrebsforschung vielversprechend abgeschnitten. Sie werden auf ihr Potenzial zur Hemmung des Tumorwachstums und der Proliferation untersucht. Forscher erforschen ihre Wirksamkeit gegen verschiedene Krebszelllinien und ihre Wirkmechanismen in der Krebstherapie .

Antioxidative Eigenschaften

Diese Verbindungen werden auch auf ihre antioxidativen Eigenschaften untersucht. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs führen kann .

Antibakterielle und Antimykotische Aktivitäten

Die antibakteriellen und antimykotischen Aktivitäten von Chinazolinonen machen sie wertvoll bei der Entwicklung neuer Antibiotika. Sie werden gegen eine Reihe von Bakterien- und Pilzstämmen getestet, um ihre Wirksamkeit und ihr Potenzial als therapeutische Mittel zu beurteilen .

Antiepileptische Wirkungen

Die Forschung zu den antiepileptischen Wirkungen von Chinazolinonen könnte zu neuen Behandlungen für Epilepsie und andere Krampfleiden führen. Diese Verbindungen können Neurotransmitterwege beeinflussen, die an der Krampfaktivität beteiligt sind .

Antihypertensive Medikamente

Chinazolinone werden auf ihr Potenzial als Antihypertensiva untersucht. Sie könnten neue Ansätze zur Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen bieten .

5-HT-Rezeptor-Liganden

Diese Verbindungen werden als Liganden für den 5-Hydroxytryptamin-(5-HT)-Rezeptor verwendet, der in der Neurowissenschaftlichen Forschung von Bedeutung ist, insbesondere bei der Untersuchung von Stimmungsstörungen und anderen neurologischen Erkrankungen .

α-Glucosidase-Hemmaktivität

Es wurde festgestellt, dass einige Chinazolinon-Derivate eine α-Glucosidase-Hemmaktivität aufweisen, die in der Diabetesforschung für die Entwicklung von Behandlungen relevant ist, die zur Regulierung des Blutzuckerspiegels beitragen können .

Anwendungen in der Materialwissenschaft

Chinazolinone finden aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendungen in der Materialwissenschaft. Sie können bei der Synthese komplexer Moleküle oder Materialien mit bestimmten gewünschten Eigenschaften verwendet werden

Wirkmechanismus

Target of Action

The primary targets of 2-pyridin-4-yl-1H-quinazolin-4-one are microbial cells , particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

2-Pyridin-4-yl-1H-quinazolin-4-one interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . At sub-MICs, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial virulence. By inhibiting this system, 2-pyridin-4-yl-1H-quinazolin-4-one disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .

Result of Action

The result of the action of 2-pyridin-4-yl-1H-quinazolin-4-one is the significant inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Zukünftige Richtungen

Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research could focus on developing new drugs with this compound, especially given the emergence of drug-resistant strains of various diseases . The development of new therapeutic agents in the area of medicinal chemistry for the treatment of various diseases remains a significant target .

Biochemische Analyse

Biochemical Properties

They have shown to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .

Cellular Effects

2-Pyridin-4-yl-1H-quinazolin-4-one has been found to have significant effects on various types of cells. For instance, some quinazolinone derivatives have shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decreased other virulence factors at low concentrations without affecting bacterial growth .

Molecular Mechanism

It is known that quinazolinones can interact with various biomolecules, leading to changes in gene expression and enzyme activity . For example, some quinazolinone derivatives have been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

It is known that quinazolinones can have long-term effects on cellular function

Metabolic Pathways

Quinazolinones are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWMIMELRGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6484-23-7 | |

| Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

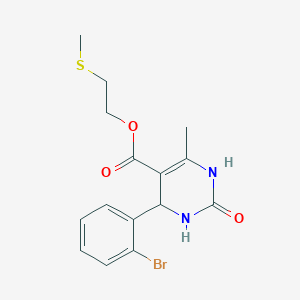

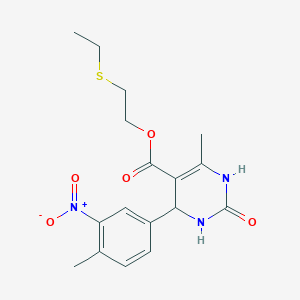

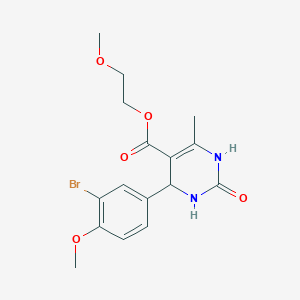

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)

![N-(3-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}phenyl)benzamide](/img/structure/B395364.png)

![2-(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-hydroxy-phenyl)-ethanone](/img/structure/B395368.png)

![N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B395371.png)

![3,5,6-trichloro-N-(4-methylphenyl)-4-[(trifluoromethyl)sulfanyl]pyridin-2-amine](/img/structure/B395372.png)